1-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXAMIDE
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Overview
Description
1-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. The compound features a piperidinecarboxamide core with a pyrimidinylsulfanylacetyl substituent, making it a unique molecule for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-6-methyl-2-pyrimidinethiol with an appropriate acylating agent to form the pyrimidinylsulfanylacetyl intermediate. This intermediate is then reacted with 4-piperidinecarboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone
- 1-[4-Hydroxy-6-(methoxymethyl)-2-pyrimidinyl]-4-piperidinone
Uniqueness
1-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidinecarboxamide core with a pyrimidinylsulfanylacetyl substituent sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-8-6-10(18)16-13(15-8)21-7-11(19)17-4-2-9(3-5-17)12(14)20/h6,9H,2-5,7H2,1H3,(H2,14,20)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOLLINVRSCDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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